![molecular formula C22H28N2O4S B2877480 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1005301-14-3](/img/structure/B2877480.png)
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Protein Kinases
Isoquinolinesulfonamides, including compounds structurally related to the one of interest, have been shown to act as potent inhibitors of cyclic AMP-dependent protein kinase (protein kinase A) and other kinases. These compounds inhibit protein kinase A in a competitive manner against ATP, affecting processes such as neurite outgrowth in PC12 cells, indicating their potential in neuroscience research and as tools in studying cellular signaling pathways (Chijiwa et al., 1990).
Spectroscopic Studies of Fluorophores
Compounds with structural similarities have been synthesized and analyzed for their spectroscopic properties, particularly in their interactions with Zn(II), which induces a bathochromic shift in their ultraviolet/visible spectra. These studies highlight the potential of such compounds in the development of specific fluorophores for Zn(II), useful in analytical and bioimaging applications (Kimber et al., 2003).
Interaction with Carbonic Anhydrase
Isoquinolinesulfonamides have been examined for their selective inhibition of human carbonic anhydrases, crucial for discerning the fine details of inhibitor binding modes. This research is pivotal for designing selective inhibitors for various isoforms of carbonic anhydrase associated with diseases like cancer, providing a foundation for therapeutic agent development (Mader et al., 2011).
Potential in Drug Discovery
The structural features of related compounds have been utilized in drug discovery, focusing on their interaction with biological targets such as protein kinases and carbonic anhydrases. These interactions suggest their potential in developing new therapeutic agents, especially in targeting specific pathways involved in diseases (Hidaka et al., 1984).
properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-14(2)22(25)24-10-6-7-17-8-9-18(13-19(17)24)23-29(26,27)21-12-16(4)15(3)11-20(21)28-5/h8-9,11-14,23H,6-7,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBGJUKAKHUXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
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